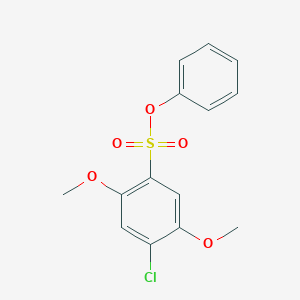

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

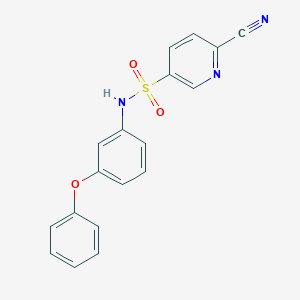

The molecular structure of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate consists of a phenyl group attached to a 4-chloro-2,5-dimethoxybenzenesulfonate group . The molecular formula is C14H13ClO5S .Chemical Reactions Analysis

The specific chemical reactions involving Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or databases .Physical And Chemical Properties Analysis

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has a molecular weight of 328.76. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .科学的研究の応用

Herbicide Development and Spectral Analysis

Research into chlorohydroxybenzenesulfonyl derivatives, which are structurally related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has revealed their potential as herbicides. The study by Cremlyn and Cronje (1979) focuses on the synthesis of various sulfonyl chlorides derived from chlorohydroxybenzenes, exploring their reactivity and spectral characteristics, which are crucial for developing effective herbicidal compounds (Cremlyn & Cronje, 1979).

Antitumor Agents

The stereochemistry of dihydrofolate reductase inhibitor antitumor agents, including compounds structurally similar to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, has been studied for their potential use in cancer chemotherapy. Camerman, Smith, and Camerman (1978) determined the crystal and molecular structures of two compounds, showcasing their relevance as reversible and irreversible inhibitors of dihydrofolate reductase, which is promising for cancer treatment (Camerman, Smith, & Camerman, 1978).

Cancer Therapeutics

The structure-activity relationships of arylsulfonamide analogs, including 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been explored for their inhibitory effect on the HIF-1 pathway, antagonizing tumor growth in animal models of cancer. This research by Mun et al. (2012) highlights the potential of chemically modified Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate derivatives in cancer therapy (Mun et al., 2012).

Antioxidant Additives for Lubricating Oils

Habib, Hassan, and El‐Mekabaty (2014) have synthesized and evaluated quinazolone derivatives, including compounds related to Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, as antioxidant and corrosion inhibitors for gasoline lubricating oil. Their findings suggest the utility of these compounds in enhancing the performance and longevity of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Anthelmintic and Anti-inflammatory Activities

Shetty, Khazi, and Ahn (2010) have prepared and characterized new imidazothiazole sulfides and sulfones derived from 3,4-dimethoxy-phenyl compounds, demonstrating their significant anthelmintic and anti-inflammatory activities. This suggests the potential application of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate derivatives in developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

phenyl 4-chloro-2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-18-12-9-14(13(19-2)8-11(12)15)21(16,17)20-10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQZCDGWBDPOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)

![3-Methyl-5-(oxiran-2-ylmethyl)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625867.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)

![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)